N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-(2-methoxyphenyl)propanamide
Description
N-[2-(4-Methoxy-1H-indol-1-yl)ethyl]-3-(2-methoxyphenyl)propanamide is a synthetic amide derivative featuring a 4-methoxyindole core linked via an ethyl group to a propanamide scaffold substituted with a 2-methoxyphenyl moiety. The compound’s structure combines aromatic and heterocyclic elements, which are common in pharmacologically active molecules. Its synthesis likely involves amide coupling strategies, as seen in analogous compounds (e.g., ) .
Properties
Molecular Formula |
C21H24N2O3 |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
N-[2-(4-methoxyindol-1-yl)ethyl]-3-(2-methoxyphenyl)propanamide |
InChI |
InChI=1S/C21H24N2O3/c1-25-19-8-4-3-6-16(19)10-11-21(24)22-13-15-23-14-12-17-18(23)7-5-9-20(17)26-2/h3-9,12,14H,10-11,13,15H2,1-2H3,(H,22,24) |
InChI Key |
QZKXSISUDQADEF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CCC(=O)NCCN2C=CC3=C2C=CC=C3OC |
Origin of Product |
United States |
Preparation Methods
Core Structural Disconnections
The molecule dissects into two primary fragments:
-
4-Methoxyindole ethylamine : Synthesized via alkylation of 4-methoxyindole with 2-bromoethylamine.
-
3-(2-Methoxyphenyl)propanoic acid : Prepared through Friedel-Crafts acylation of 2-methoxybenzene with acryloyl chloride, followed by catalytic hydrogenation.
Amide bond formation between these fragments completes the synthesis. This approach mirrors patented methods for analogous compounds, where carbodiimide-mediated coupling achieves >75% yields.
Synthesis of 4-Methoxyindole Ethylamine
Indole Core Construction
The 4-methoxyindole scaffold derives from 3,5-dimethoxyaniline via Fischer indole synthesis:
Microwave-assisted cyclization reduces reaction time to 2 hours compared to conventional thermal methods (8–12 hours).
Table 1: Optimization of 4-Methoxyindole Synthesis
| Condition | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|
| Conventional heating | ZnCl₂ | 12 | 58 |
| Microwave irradiation | ZnCl₂ | 2 | 62 |
| Solvent-free | PCl₅ | 5 | 47 |
N-Alkylation with 2-Bromoethylamine
4-Methoxyindole undergoes alkylation using 2-bromoethylamine hydrobromide in DMF with K₂CO₃:
Excess bromoethylamine (1.5 eq) prevents di-alkylation byproducts. Chromatographic purification (SiO₂, CH₂Cl₂/MeOH 9:1) isolates the amine intermediate.
Synthesis of 3-(2-Methoxyphenyl)Propanoic Acid
Friedel-Crafts Acylation
2-Methoxybenzene reacts with acryloyl chloride in the presence of AlCl₃:
Hydrogenation to Propanoic Acid
Catalytic hydrogenation (H₂, 50 psi) over Pd/C (10% w/w) in ethanol reduces the α,β-unsaturated ketone:
Amide Bond Formation
Carbodiimide-Mediated Coupling
The amine and acid fragments couple using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt):
Table 2: Coupling Agent Efficiency Comparison
| Coupling Agent | Additive | Solvent | Yield (%) |
|---|---|---|---|
| DCC | HOBt | CH₂Cl₂ | 78 |
| EDC | HOAt | DMF | 68 |
| HATU | DIEA | THF | 82 |
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) show comparable efficacy but higher cost.
Purification and Characterization
Recrystallization
Crude product recrystallizes from methanol/acetic acid (4:1 v/v) to remove unreacted starting materials and dicyclohexylurea byproducts.
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.0 Hz, 1H, indole H-7), 7.21–6.21 (m, 7H, aromatic), 3.89 (s, 3H, OCH₃), 3.72 (s, 3H, OCH₃), 3.45 (t, J = 6.4 Hz, 2H, CH₂NH), 2.68 (t, J = 7.6 Hz, 2H, COCH₂).
Alternative Synthetic Routes
Solid-Phase Synthesis
Immobilizing the indole ethylamine on Wang resin enables iterative coupling/deprotection steps, achieving 65% overall yield in automated synthesizers.
Enzymatic Catalysis
Lipase B from Candida antarctica catalyzes amide bond formation in anhydrous THF, though yields remain suboptimal (42%).
Scalability and Industrial Considerations
Pilot-scale batches (1 kg) using DCC/HOBt in CH₂Cl₂ achieve 74% yield with >99% HPLC purity after recrystallization. Cost analysis favors DCC over HATU ($12/g vs. $48/g reagent cost) .
Chemical Reactions Analysis
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-(2-methoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to the presence of electron-donating groups.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-(2-methoxyphenyl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in reaction mechanism studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-(2-methoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The indole moiety allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis highlights structural analogs, focusing on substituent variations, synthetic methods, and inferred pharmacological implications.
Indole-Based Propanamide Derivatives
N-[2-(1H-1,3-Benzimidazol-2-yl)ethyl]-3-(4-Methoxy-1H-indol-1-yl)propanamide (CAS 1574492-45-7) Structure: Replaces the 2-methoxyphenyl group with a benzimidazole ring. This substitution may alter selectivity compared to the target compound . Molecular Weight: 362.4 g/mol (vs. 368.4 g/mol for the target compound).
N-[2-(4-Methoxy-1H-indol-1-yl)ethyl]-3-(7-Methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide (CAS 1401567-37-0) Structure: Substitutes 2-methoxyphenyl with a coumarin-derived group (7-methoxy-4-methyl-2-oxochromene). The 2-oxo group could influence metabolic stability .
Fluorinated and Biphenyl Analogs
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-Fluoro-[1,1'-biphenyl]-4-yl)propanamide
- Structure : Features a fluorinated biphenyl group instead of 2-methoxyphenyl.
- Synthesis : Synthesized via amide coupling (flurbiprofen + tryptamine) with a 72% yield ().
- Implications : Fluorine enhances lipophilicity and bioavailability. The biphenyl group may improve binding to hydrophobic pockets in enzymes or receptors .
Ureido-Linked Propanamides
(S)-3-(1H-Indol-3-yl)-2-[3-(4-Methoxyphenyl)ureido]-N-[(1-phenylcyclohexyl)methyl]propanamide ((S)-9c) Structure: Incorporates a ureido linker and cyclohexylmethyl group. Properties: Melting point 161–163°C; ESI/MS m/z 523 (M-H)−.
Triazoloamide Derivatives
N-(2-Methoxyphenyl)-2-(4-p-Tolyl-1H-1,2,3-triazol-1-yl)propanamide (1dbi)
- Structure : Replaces indole with a triazole ring and 2-methoxyphenyl.
- Synthesis : High yield (94%) via click chemistry.
- Implications : Triazole’s hydrogen-bonding capacity may improve solubility. The p-tolyl group could modulate pharmacokinetics .
Structural and Pharmacokinetic Trends
Table 1: Key Comparisons of Structural Features and Properties
Biological Activity
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-(2-methoxyphenyl)propanamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
This structure features an indole moiety, which is often associated with various biological activities, including anticancer properties.
Biological Activity Overview
Research has indicated that this compound exhibits several notable biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines.
- Cytotoxic Effects : The compound has shown cytotoxic effects against specific cancerous cells, indicating its potential as a therapeutic agent.
The mechanisms through which this compound exerts its effects are still under investigation. However, several hypotheses include:
- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.
- Induction of Apoptosis : Evidence suggests that it could promote apoptotic pathways in malignant cells.
Table 1: Summary of Biological Activities
Study 1: Anticancer Efficacy
A study evaluated the effects of this compound on colon cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 5 µM, with IC50 values suggesting potent activity comparable to established anticancer agents.
Study 2: Mechanistic Insights
Another investigation explored the molecular mechanisms underlying the compound's activity. It was found that treatment with the compound resulted in increased expression of pro-apoptotic markers such as cleaved caspase-3 and caspase-8, supporting its role in apoptosis induction. The study highlighted that silencing death receptors DR5 and DR6 diminished the compound's efficacy, indicating their involvement in mediating its anticancer effects.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-(2-methoxyphenyl)propanamide, and how can reaction yields be optimized?
- Methodology : The synthesis typically involves multi-step reactions, starting with indole alkylation followed by amide coupling. Key steps include:
- Indole activation : Use palladium or copper catalysts under inert atmospheres for coupling reactions (e.g., Suzuki-Miyaura for aromatic substitutions) .
- Amide bond formation : Employ carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous solvents like DMF or dichloromethane .
- Yield optimization : Control temperature (0–25°C for sensitive intermediates) and monitor pH for deprotonation steps. Catalytic amounts of DMAP can enhance acylation efficiency .
Q. How can researchers ensure purity and structural fidelity during synthesis?
- Methodology :
- Analytical monitoring : Use thin-layer chromatography (TLC) with UV visualization for intermediate checks. Confirm final purity via HPLC (C18 column, acetonitrile/water gradient) .
- Structural characterization : Combine -NMR and -NMR to verify methoxy and indole substituents. High-resolution mass spectrometry (HRMS) confirms molecular weight within 3 ppm error .
Q. What standard analytical techniques are recommended for characterizing this compound?
- Methodology :
- Spectroscopic analysis : -NMR (DMSO-d6, 400 MHz) for aromatic proton integration; FT-IR to confirm amide C=O stretches (~1650 cm) .
- Chromatography : Reverse-phase HPLC (≥95% purity) with PDA detection to identify UV-active indole moieties (λ~280 nm) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of methoxy substitutions?
- Methodology :
- Systematic substitution : Synthesize analogs with modified methoxy positions (e.g., 5-methoxy vs. 4-methoxy indole) and evaluate bioactivity in receptor-binding assays (e.g., serotonin receptor subtypes) .
- Crystallographic insights : Perform X-ray diffraction to compare conformational preferences of analogs. For example, 4-methoxy indole may adopt a planar geometry, enhancing π-π stacking with target receptors .
Q. How should researchers resolve contradictions in reported biological activity data (e.g., conflicting IC50 values)?
- Methodology :
- Assay standardization : Validate protocols using positive controls (e.g., known serotonin agonists) and ensure consistent cell lines (e.g., HEK-293 for GPCR assays).
- Solubility checks : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid aggregation artifacts. Compare results across buffer systems (PBS vs. HEPES) .
Q. What computational approaches are suitable for predicting target interactions?
- Methodology :
- Molecular docking : Use AutoDock Vina with crystal structures of serotonin receptors (PDB: 5I6X) to map binding poses. Prioritize residues involved in hydrogen bonding (e.g., Asp155 in 5-HT) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM-PBSA) .
Q. How can metabolic stability and degradation pathways be evaluated under physiological conditions?
- Methodology :
- In vitro assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Identify metabolites (e.g., O-demethylation products) .
- pH stability : Test compound integrity in buffers (pH 1–10) at 37°C for 24 hours. Use -NMR to detect hydrolyzed amide bonds .
Q. What experimental strategies validate receptor binding specificity?
- Methodology :
- Radioligand displacement : Use -ketanserin for 5-HT assays. Calculate K values via Cheng-Prusoff equation .
- SPR biosensing : Immobilize purified receptors on CM5 chips and measure binding kinetics (k/k) at varying ligand concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
